molecular formula C11H16OSi B15069990 Ethanone, 1-phenyl-2-(trimethylsilyl)- CAS No. 13735-78-9

Ethanone, 1-phenyl-2-(trimethylsilyl)-

Cat. No.: B15069990
CAS No.: 13735-78-9
M. Wt: 192.33 g/mol
InChI Key: GWVVTQDMPPQSOC-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry explores compounds containing carbon-silicon bonds. These compounds often exhibit properties that diverge significantly from their purely organic counterparts. In Ethanone, 1-phenyl-2-(trimethylsilyl)-, the silicon atom's presence is pivotal to its chemical behavior.

The carbon-silicon (C-Si) bond is longer and weaker than a typical carbon-carbon (C-C) bond. This relative weakness is further amplified in α-silyl ketones by the adjacent electron-withdrawing carbonyl group, which activates the C-Si bond. thieme-connect.de Consequently, the trimethylsilyl (B98337) group can be readily cleaved or can participate in unique rearrangements.

A key characteristic of silicon is its high affinity for oxygen (oxophilicity). This results in a very strong silicon-oxygen (Si-O) bond. This property is fundamental to the reactivity of α-silyl ketones, particularly in their rearrangement to form silyl (B83357) enol ethers. thieme-connect.delibretexts.org The stability of the Si-O bond is a primary driving force for many reactions involving this class of compounds.

Furthermore, the trimethylsilyl group is a bulky substituent. This steric hindrance can influence the stereochemical outcome of reactions at the adjacent carbonyl group or the α-carbon, providing a mechanism for controlling the three-dimensional structure of the products formed. thieme-connect.de

Significance as a Versatile Synthetic Intermediate

The unique reactivity conferred by the α-silyl group makes Ethanone, 1-phenyl-2-(trimethylsilyl)- and related compounds exceptionally useful intermediates in organic synthesis. thieme-connect.com Their utility stems from several key reaction pathways.

Enolate Equivalents : α-Silyl ketones serve as precursors to specifically generated enolates. thieme-connect.de The silicon group can direct deprotonation to the α'-position (the carbon on the other side of the carbonyl group), allowing for regioselective reactions such as aldol (B89426) additions. thieme-connect.de Alternatively, nucleophilic attack at the silicon center can displace the silyl group, generating an enolate anion equivalent. thieme-connect.de

Stereoselective Reactions : The steric bulk of the silyl group can effectively shield one face of the molecule, leading to high levels of stereocontrol in reactions like aldol, Michael, and Mannich reactions. thieme-connect.com This makes α-silyl ketones valuable in asymmetric synthesis, where controlling the stereochemistry of the product is crucial. thieme-connect.com

Precursors to Silyl Enol Ethers : α-Silyl ketones are known to undergo thermal or catalyzed rearrangement to form silyl enol ethers. thieme-connect.de Silyl enol ethers are themselves highly important intermediates, acting as nucleophilic enol equivalents in a wide range of carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions and halogenations. wikipedia.org This rearrangement provides a stereoselective route to silyl enol ethers that can be difficult to access through other methods. thieme-connect.dedatapdf.com

The ability to act as a traceless directing group—guiding the course of a reaction and then being cleanly removed—further enhances the synthetic value of the α-silyl moiety in compounds like Ethanone, 1-phenyl-2-(trimethylsilyl)-. thieme-connect.com

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13735-78-9

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

1-phenyl-2-trimethylsilylethanone

InChI

InChI=1S/C11H16OSi/c1-13(2,3)9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

GWVVTQDMPPQSOC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Ethanone, 1 Phenyl 2 Trimethylsilyl

Base-Promoted Alpha-Silylation of Acetophenones

Base-promoted alpha-silylation involves the deprotonation of acetophenone (B1666503) to form an enolate, which then acts as a nucleophile and attacks a silylating agent, typically a trimethylsilyl (B98337) halide. The choice of base, solvent, and reaction conditions is crucial to favor C-silylation over the competing O-silylation, which leads to the formation of a silyl (B83357) enol ether. thieme-connect.deorganic-chemistry.org

Strong bases such as lithium diisopropylamide (LDA) are commonly employed to generate the enolate. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to control reactivity and selectivity. scripps.edu The subsequent addition of trimethylsilyl chloride (TMSCl) results in the formation of the desired α-silyl ketone. thieme-connect.deresearchgate.net

Table 1: Examples of Base-Promoted Alpha-Silylation of Acetophenone

BaseSilylating AgentSolventTemperature (°C)Yield (%)Reference
LDATMSClTHF-78 to 25Not specified scripps.edu
EtMgBrTMSClTHFNot specifiedNot specified researchgate.net

It is important to note that the reaction can be sensitive to steric hindrance and the nature of the substituents on the acetophenone ring. nih.gov

Acid-Catalyzed Alpha-Silylation Techniques

Acid-catalyzed alpha-silylation of ketones is a less common approach compared to base-promoted methods. youtube.com This method typically involves the in-situ formation of an enol or enolate equivalent under acidic conditions, which then reacts with a silylating agent. The reaction often requires elevated temperatures and strong acid catalysts. One of the challenges with this method is the potential for side reactions, such as self-condensation of the ketone or cleavage of the silyl group under the acidic conditions. thieme-connect.de

Reactivity and Mechanistic Investigations of Ethanone, 1 Phenyl 2 Trimethylsilyl

Alpha-Carbon Reactivity: Enolization and Enolate Chemistry

The presence of the carbonyl group renders the α-hydrogens of Ethanone, 1-phenyl-2-(trimethylsilyl)- acidic, facilitating the formation of enol or enolate intermediates which are key to its alpha-carbon reactivity. The trimethylsilyl (B98337) group at the alpha-position can exert electronic and steric effects that modulate the formation and reactivity of these intermediates.

Acid-Catalyzed Alpha-Substitution Mechanisms

Under acidic conditions, the alpha-substitution of ketones proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation at the alpha-carbon by a weak base (such as the solvent or the conjugate base of the acid catalyst) leads to the formation of an enol. This enol, being electron-rich, then acts as a nucleophile, attacking an electrophile to yield the α-substituted product.

For Ethanone, 1-phenyl-2-(trimethylsilyl)-, the acid-catalyzed enolization would lead to the formation of 1-phenyl-2-(trimethylsilyl)ethen-1-ol. The rate of this enol formation is often the rate-determining step in acid-catalyzed α-substitution reactions. The subsequent reaction of this enol with an electrophile would yield the substituted product. The general mechanism is as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst (H-A).

Enol formation: A base (A⁻) removes a proton from the α-carbon, leading to the formation of the enol intermediate.

Nucleophilic attack: The electron-rich double bond of the enol attacks an electrophile (E⁺).

Deprotonation: The protonated carbonyl group of the intermediate is deprotonated to regenerate the carbonyl and the acid catalyst.

Kinetic studies on analogous ketones have shown that the rate of acid-catalyzed halogenation is independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step.

Base-Promoted Alpha-Substitution Mechanisms

In the presence of a base, alpha-substitution reactions of ketones proceed through an enolate intermediate. A strong base can deprotonate the α-carbon to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and readily reacts with electrophiles at the alpha-carbon.

For Ethanone, 1-phenyl-2-(trimethylsilyl)-, a strong base like lithium diisopropylamide (LDA) can be used to quantitatively generate the corresponding lithium enolate. This enolate exists as a resonance hybrid, with the negative charge delocalized between the α-carbon and the oxygen atom. The reaction of this enolate with an electrophile will result in the formation of a new bond at the α-carbon.

The general mechanism for base-promoted alpha-substitution is:

Enolate formation: A strong base (B⁻) removes a proton from the α-carbon to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate, acting as a nucleophile, attacks an electrophile (E-X).

The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. However, for Ethanone, 1-phenyl-2-(trimethylsilyl)-, there is only one type of α-hydrogen.

Carbonyl Group Transformations

The carbonyl group in Ethanone, 1-phenyl-2-(trimethylsilyl)- is a site for a variety of important chemical transformations, including reduction and derivatization reactions.

Reduction Reactions (e.g., Transfer Hydrogenation)

The carbonyl group of ketones can be reduced to a secondary alcohol. Transfer hydrogenation is a common method for this transformation, utilizing a hydrogen donor in the presence of a metal catalyst. For example, isopropanol (B130326) can serve as the hydrogen source with a ruthenium complex as the catalyst. This method is often preferred due to its operational simplicity and milder reaction conditions compared to other reduction methods that use metal hydrides or catalytic hydrogenation with hydrogen gas. While specific studies on the transfer hydrogenation of Ethanone, 1-phenyl-2-(trimethylsilyl)- are not extensively documented in readily available literature, the general principles of ketone reduction are applicable.

A typical transfer hydrogenation reaction would involve heating the ketone with a hydrogen donor, such as isopropanol or formic acid, in the presence of a suitable catalyst, like a ruthenium or iridium complex. The product would be 1-phenyl-2-(trimethylsilyl)ethanol.

Reduction Method Reagents Product
Transfer HydrogenationIsopropanol, Ru or Ir catalyst1-phenyl-2-(trimethylsilyl)ethanol
Catalytic HydrogenationH₂, Metal catalyst (e.g., Pd, Pt, Ni)1-phenyl-2-(trimethylsilyl)ethanol
Hydride ReductionNaBH₄ or LiAlH₄1-phenyl-2-(trimethylsilyl)ethanol

Derivatization to Oximes and Semicarbazones

The carbonyl group of Ethanone, 1-phenyl-2-(trimethylsilyl)- can react with nucleophilic nitrogen compounds to form imine derivatives. These reactions are important for the characterization and purification of carbonyl compounds.

Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. This reaction is typically carried out in a weakly acidic medium to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the nitrogen of hydroxylamine. The resulting intermediate then dehydrates to form the oxime, 1-phenyl-2-(trimethylsilyl)ethanone oxime. wikipedia.org

Semicarbazone Formation: Similarly, the reaction with semicarbazide (B1199961) (H₂NNHCONH₂) produces a semicarbazone. wikipedia.org The mechanism is analogous to oxime formation, involving nucleophilic addition of the terminal amino group of semicarbazide to the carbonyl carbon, followed by dehydration. The product is 1-phenyl-2-(trimethylsilyl)ethanone semicarbazone. wikipedia.org

These derivatives are often crystalline solids with sharp melting points, which can be used for the identification of the parent ketone.

Derivative Reagent Product
OximeHydroxylamine (NH₂OH)1-phenyl-2-(trimethylsilyl)ethanone oxime
SemicarbazoneSemicarbazide (H₂NNHCONH₂)1-phenyl-2-(trimethylsilyl)ethanone semicarbazone

Cyanosilylation and Cyanohydrin Ether Formation

The addition of a cyano group to the carbonyl carbon of a ketone results in the formation of a cyanohydrin. Cyanosilylation, the addition of trimethylsilyl cyanide (TMSCN) to a carbonyl group, is a widely used method to form protected cyanohydrins, known as cyanohydrin trimethylsilyl ethers. This reaction can be catalyzed by various Lewis acids or bases. rsc.org

For Ethanone, 1-phenyl-2-(trimethylsilyl)-, cyanosilylation with TMSCN would yield O-(trimethylsilyl)-2-phenyl-3-(trimethylsilyl)propanenitrile. This reaction provides a convenient route to α-hydroxy acids, as the cyanohydrin ether can be hydrolyzed to the corresponding carboxylic acid.

The general reaction is:

Ethanone, 1-phenyl-2-(trimethylsilyl)- + TMSCN → O-(trimethylsilyl)-2-phenyl-3-(trimethylsilyl)propanenitrile

The formation of cyanohydrin ethers is a versatile transformation, as the resulting products are valuable intermediates in organic synthesis.

Reactant Reagent Catalyst (Example) Product
Ethanone, 1-phenyl-2-(trimethylsilyl)-Trimethylsilyl cyanide (TMSCN)Lewis Acid (e.g., ZnI₂) or BaseO-(trimethylsilyl)-2-phenyl-3-(trimethylsilyl)propanenitrile

Aldol (B89426) and Related Condensation Reactions (e.g., with formylbenzoates)

The aldol reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an enolate to a carbonyl compound, resulting in a β-hydroxy carbonyl compound. wikipedia.org In the context of Ethanone, 1-phenyl-2-(trimethylsilyl)-, the presence of the α-trimethylsilyl group introduces unique reactivity. These reactions can proceed via acid or base catalysis. wikipedia.orgmsu.edu

Under basic conditions, an enolate is formed which then acts as the nucleophile. wikipedia.org The reaction of β-silyl ketones with aldehydes, facilitated by a base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6, can lead to β,γ-unsaturated ketones. This transformation proceeds through an initial aldol addition, followed by a researchgate.netchemistrytalk.org-Brook rearrangement and subsequent intramolecular 1,2-addition to form a cyclopropanol (B106826) intermediate. This intermediate then undergoes carbon-carbon bond cleavage to yield the final product. researchgate.net

A common variation is the Mukaiyama aldol reaction, where a silyl (B83357) enol ether reacts with a carbonyl compound in the presence of a Lewis acid catalyst. wikipedia.org The reaction of trimethylsilyl enolates with aldehydes in the presence of a base can be complex, with the product distribution being influenced by the nature of the base and the reaction medium. researchgate.net Mild Brønsted bases with hydrogen bonding capabilities have been shown to be effective catalysts for these reactions. researchgate.net

The Claisen-Schmidt condensation, a type of crossed aldol reaction, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. msu.edumasterorganicchemistry.com This specificity is advantageous as it reduces the number of potential products. msu.edu The success of these mixed aldol reactions often relies on the higher reactivity of aldehydes as electrophiles compared to ketones. msu.edumasterorganicchemistry.com

Mechanistic studies of proline-catalyzed aldol reactions have provided evidence for the involvement of enamine intermediates. nih.govunits.it While direct detection of these enamines can be challenging, their formation is supported by indirect evidence and the observation of related species like oxazolidinones. nih.govunits.it Kinetic and mechanistic examinations of aldol condensations using bifunctional aminosilica catalysts have shown that electron-withdrawing groups on the benzaldehyde (B42025) reactant can accelerate the reaction rate. acs.org

Table 1: Overview of Aldol and Related Condensation Reactions
Reaction TypeKey Reagents/CatalystsIntermediate(s)Typical Product(s)Reference
Base-Catalyzed Aldol AdditionKHMDS, 18-crown-6Enolate, Cyclopropanolβ,γ-Unsaturated ketones researchgate.net
Mukaiyama Aldol ReactionLewis Acid (e.g., TiCl4), BaseSilyl enol etherβ-hydroxy carbonyl compounds wikipedia.orgresearchgate.net
Claisen-Schmidt CondensationBase or AcidEnolate/Enolα,β-unsaturated ketones msu.edumasterorganicchemistry.com
Proline-Catalyzed Aldol ReactionProlineEnamine, Oxazolidinoneβ-hydroxy carbonyl compounds nih.govunits.it

Trimethylsilyl Group Transformations

The trimethylsilyl (TMS) group in Ethanone, 1-phenyl-2-(trimethylsilyl)- is susceptible to a variety of transformations, making it a versatile functional group in organic synthesis.

Protiodesilylation is the cleavage of a carbon-silicon bond by a proton source. This reaction is a common method for removing silyl groups. thieme-connect.denih.gov α-Silyl carbonyl compounds are known to be sensitive to acidic conditions, which can lead to protodesilylation. thieme-connect.de For instance, the protiodesilylation of 1-(trimethylsilyl)-1-alkynes can be effectively catalyzed by silver(I) nitrate. organic-chemistry.orgresearchgate.net This method offers a chemoselective route for the deprotection of TMS-alkynes in the presence of other silyl ethers. organic-chemistry.orgresearchgate.net

Ipso-substitution is an electrophilic aromatic substitution reaction where an incoming electrophile displaces a substituent other than hydrogen. wikipedia.org In aromatic compounds substituted with silicon, the silicon group can direct the incoming electrophile to the ipso position, the carbon atom to which the silyl group is attached. wikipedia.orggovtpgcdatia.ac.in This is attributed to the stabilization of the cationic intermediate by the silicon atom. govtpgcdatia.ac.in

Electrophilic attack at the silyl-substituted carbon can occur, but this does not always lead directly to a substitution product. libretexts.org Instead, the electrophile may migrate to an adjacent carbon, which then eliminates a proton to form the final product. libretexts.org Examples of ipso-substitution include nitrodealkylation and protodesulfonylation. youtube.com

The cleavage of the C-Si bond, or desilylation, is a valuable tool in organic synthesis. researchgate.net The relative instability of the C-Si bond allows for its easy cleavage by nucleophiles like fluoride (B91410) or hydroxide (B78521) ions. thieme-connect.de This process generates a formal enolate ion, which can then participate in various downstream reactions. thieme-connect.de

Desilylation reactions can be carried out under mild conditions and offer operational simplicity. researchgate.net For example, the desilylation of α,α'-disubstituted silyl enol ethers in a one-pot procedure can provide the corresponding ketones with high diastereoselectivity. researchgate.net The removal of the trimethylsilyl group is a key step in various synthetic sequences, enabling the formation of a wide range of organic molecules, including furans, alcohols, and N-heterocycles. researchgate.net

Table 2: Summary of Trimethylsilyl Group Transformations
Reaction TypeTypical ReagentsKey FeatureSynthetic UtilityReference
ProtiodesilylationAcidic conditions, AgNO3Cleavage of C-Si bond by a proton sourceRemoval of TMS protecting group thieme-connect.deorganic-chemistry.orgresearchgate.net
Ipso-SubstitutionElectrophiles (e.g., NO2+)Electrophilic attack at the silyl-substituted carbonIntroduction of new substituents at a specific position wikipedia.orggovtpgcdatia.ac.inlibretexts.org
DesilylationFluoride ions (e.g., TBAF), Hydroxide ionsGeneration of a formal enolateEnables further functionalization and synthesis of complex molecules researchgate.netthieme-connect.de

Aromatic Ring Reactivity

The phenyl ring of Ethanone, 1-phenyl-2-(trimethylsilyl)- is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the substituents on the ring. chemistrytalk.org Substituents are classified as either activating or deactivating, and as ortho, para-directors or meta-directors. organicchemistrytutor.comwikipedia.org

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.orgwikipedia.org These groups are typically ortho, para-directors. organicchemistrytutor.commasterorganicchemistry.com Conversely, deactivating groups withdraw electron density from the ring, making it less reactive. chemistrytalk.orgwikipedia.org Most deactivating groups are meta-directors. wikipedia.orgmasterorganicchemistry.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupClassificationDirecting EffectEffect on ReactivityReference
Acetyl (-COCH₃)Moderately DeactivatingMetaDecreases reactivity organicchemistrytutor.comstudyraid.com
Trimethylsilylmethyl (-CH₂Si(CH₃)₃)Weakly Activating/DeactivatingOrtho, ParaSlightly increases or decreases reactivityN/A

Role as Intermediates in Complex Molecule Synthesis

The unique reactivity of α-silyl ketones like Ethanone, 1-phenyl-2-(trimethylsilyl)- makes them valuable precursors in the construction of intricate molecular architectures.

Ethanone, 1-phenyl-2-(trimethylsilyl)- and related α-silyl ketones are effective building blocks for creating polyfunctionalized organic compounds. The silyl group plays a crucial role in directing reactivity and stabilizing intermediates.

One key application is in aldol reactions. The generation of α-silyl enolates from α-silyl ketones and their subsequent reaction with aldehydes or ketones can produce β-hydroxysilanes with a high degree of stereocontrol. These intermediates can then be converted into other functional groups. For instance, treatment of the resulting β-hydroxysilanes can lead stereospecifically to α,β-unsaturated carbonyl compounds through a Peterson alkenation reaction.

Furthermore, α,β-unsaturated α-silyl carbonyl compounds, which can be derived from Ethanone, 1-phenyl-2-(trimethylsilyl)-, act as effective Michael acceptors. The silicon group stabilizes the α-anion formed during the Michael addition and its steric bulk can hinder unwanted polymerization, making these compounds useful surrogates for reagents like methyl vinyl ketone. This approach has been successfully applied in annulation reactions for constructing complex frameworks, such as steroid skeletons.

The table below summarizes key reactions where α-silyl ketones function as building blocks.

Reaction TypeRole of α-Silyl KetoneProduct TypeRef
Aldol ReactionEnolate Precursorβ-Hydroxysilanes, α,β-Unsaturated Carbonyls
Michael AdditionMichael AcceptorPolyfunctionalized Carbonyl Compounds
AnnulationDienophile/AcceptorCyclic/Polycyclic Systems (e.g., Steroids)

Precursors in Silicon-Containing Materials Chemistry

While specific, large-scale applications of Ethanone, 1-phenyl-2-(trimethylsilyl)- in materials science are not extensively documented, its structure is inherently suited for the synthesis of silicon-containing materials. Organosilicon compounds, in general, are foundational to a wide array of materials, including silicones, resins, and ceramics. The reactivity of the ketone and the trimethylsilyl group offers pathways to incorporate this molecule into polymeric chains or inorganic-organic hybrid materials.

The presence of the carbonyl group allows for transformations into other functionalities, such as alcohols or alkenes, which can then be polymerized. The trimethylsilyl group itself can be a site of reactivity or can influence the properties of a resulting material, such as thermal stability or hydrophobicity. Although bioactive organosilanes have been commercialized, silicon-containing compounds remain relatively less explored in biological and pharmaceutical chemistry compared to their carbon-based counterparts.

Contribution to Aryne Chemistry (as related aryne precursors)

Ethanone, 1-phenyl-2-(trimethylsilyl)- is structurally related to a class of important aryne precursors. Arynes are highly reactive intermediates used in the synthesis of 1,2-disubstituted benzene (B151609) derivatives and complex aromatic systems. The most common and mild method for generating arynes involves the fluoride-induced elimination from 2-(trimethylsilyl)aryl triflates, a strategy developed by Kobayashi.

To function as an aryne precursor, a derivative of Ethanone, 1-phenyl-2-(trimethylsilyl)- would be required. Specifically, the phenyl ring would need to be functionalized at the ortho position with a suitable leaving group, such as a triflate or a sulfonate. For example, conversion of the ketone to a phenol, followed by reaction with trifluoromethanesulfonic anhydride (B1165640) or a similar reagent, would yield the necessary 2-(trimethylsilyl)phenyl triflate structure. This precursor, upon treatment with a fluoride source like cesium fluoride (CsF), would generate benzyne (B1209423) under mild conditions.

Recently, more accessible and less hazardous alternatives to triflates have been developed, such as 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, which also serve as effective aryne precursors. These precursors are synthesized from the corresponding phenols, highlighting a viable synthetic route from ketone derivatives to aryne intermediates. This methodology has been successfully applied in the total synthesis of natural products like (±)-aporphine.

Stereoselective Transformations Initiated by Alpha-Silyl Ketone Reactivity

The presence of a silicon atom at the α-position of a ketone provides a powerful tool for controlling stereochemistry in organic reactions. The steric bulk of the trimethylsilyl group can effectively direct the approach of incoming reagents, leading to high levels of diastereoselectivity.

In aldol reactions involving enolates derived from α-silyl ketones, the silicon group influences the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. For example, the reaction of α-silyl enolates with aldehydes or ketones often results in the formation of the anti-aldolate with a high level of stereocontrol.

Conversely, if deprotonation occurs at the α'-position (away from the silyl group), the silyl group can act as a removable steric directing group. This strategy allows for regioselective enolate formation and subsequent stereoselective reactions, after which the silyl group can be cleaved. This control is crucial for the synthesis of complex molecules where specific stereoisomers are required. The influence of non-chelating groups and steric hindrance are key factors that determine the diastereoselectivity of carbonyl addition reactions.

Methodological Development in Organic Synthesis

The unique chemical behavior of α-silyl ketones has spurred the development of new synthetic methods. Their reactivity has been exploited to overcome challenges in selectivity and to enable novel transformations.

One significant area of development is the use of α-silyl ketones in regioselective reactions. As mentioned, the silyl group can direct deprotonation to the α'-position, providing a method for regiocontrolled aldol and alkylation reactions that would otherwise be difficult to achieve.

Furthermore, the C-Si bond is relatively weak and can be cleaved under specific conditions, often with fluoride ions. This allows the silyl group to be used as a "traceless" directing group or as a masked functionality. For example, after serving its purpose in directing a reaction, the silyl group can be removed via protodesilylation.

The thermal rearrangement of α-silyl ketones to their corresponding silyl enol ethers is another methodologically useful transformation. This rearrangement provides a stereoselective route to silyl enol ethers, which are themselves highly valuable intermediates in a wide range of C-C bond-forming reactions.

Friedel Crafts Acylation Strategies

Acylation of Silylated Benzenes

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. semanticscholar.org This electrophilic aromatic substitution typically involves reacting an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.comkhanacademy.org When applied to silylated benzenes, this reaction can serve as a route to silylated acetophenones, although the reaction conditions must be carefully controlled to avoid cleavage of the carbon-silicon bond.

A relevant adaptation of this methodology is the use of strong Brønsted acids or alternative catalysts. For instance, trifluoroacetic anhydride can serve as both a catalyst and a reagent for introducing a trifluoroacetyl group onto an activated aromatic ring. jlu.edu.cngoogle.com Research has shown that carboxylic acids can be reacted with aromatic compounds in the presence of trifluoromethanesulfonic acid (TfOH) to yield the corresponding aromatic ketone. semanticscholar.org While not a direct synthesis of Ethanone, 1-phenyl-2-(trimethylsilyl)-, this principle can be applied to the synthesis of related structures. For example, the acylation of an activated benzene derivative like 2-ethyl-1,4-dimethoxybenzene (B73506) with various aliphatic carboxylic acids has been successfully achieved using trifluoroacetic anhydride as a catalyst, yielding a series of new ketones. jlu.edu.cn This highlights the potential for acylating silyl-substituted aromatics to produce related ketones, provided the silyl (B83357) group can withstand the acidic reaction conditions.

Click Chemistry Approaches for Related Structures

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While not a direct route to simple α-silyl ketones, CuAAC is instrumental in constructing more complex ketone-containing molecules from silylated precursors.

Copper-Catalyzed Cycloaddition Reactions (e.g., involving trimethylsilyl acetylene (B1199291) precursors to related ketones)

Copper-catalyzed reactions involving trimethylsilylacetylene (B32187) are highly effective for creating complex molecular architectures that include a ketone functional group. A facile and efficient one-pot method has been developed for the regioselective synthesis of novel 1-(substituted phenyl)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ketones. researchgate.net This reaction proceeds via a Cu(I) catalyzed 1,3-dipolar [3+2] cycloaddition of an α-bromo ketone, sodium azide, and trimethylsilylacetylene. researchgate.net

The process begins with the in-situ formation of an α-azido ketone from its corresponding α-bromo precursor, which then undergoes the cycloaddition with trimethylsilylacetylene. This method is notable for its smooth progression at room temperature in aqueous acetone, high regioselectivity directing the trimethylsilyl group to the C-4 position of the triazole ring, and excellent product yields. researchgate.net

Table 1: Synthesis of 1-(Substituted phenyl)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ketones via Copper-Catalyzed Cycloaddition researchgate.net
EntrySubstituent on Phenyl Ring (R)ProductYield (%)
1H3a96
24-CH₃3b95
34-OCH₃3c94
44-Cl3d92
54-Br3e90
64-F3f91
74-NO₂3g90

This synthetic strategy underscores the utility of trimethylsilylacetylene as a building block and demonstrates how α-halogenated ketones serve as valuable precursors for more elaborate, related ketone structures through click chemistry. researchgate.net

Derivatization from Alpha-Halogenated Ketone Precursors

A primary pathway to α-silyl ketones involves the derivatization of α-halo ketones. thieme-connect.de This strategy leverages the electrophilic nature of the carbon atom bearing the halogen, making it susceptible to nucleophilic attack by a silyl anion or a related silylating agent.

The necessary precursors, α-halo ketones, are readily synthesized by the reaction of a ketone with a halogen source. wikipedia.org The α-halogenation of acetophenone and its derivatives to produce α-bromoacetophenones is a well-documented process. researchgate.netgoogle.com This reaction can be carried out under acidic conditions using elemental bromine (Br₂) in acetic acid or with other brominating agents like pyridine (B92270) hydrobromide perbromide. researchgate.netyoutube.com The reaction proceeds through an enol intermediate, which acts as the nucleophile that attacks the electrophilic halogen. researchgate.net

Table 2: Selected Methods for the Synthesis of α-Bromoacetophenone Derivatives
Starting MaterialBrominating Agent/ConditionsSolventYieldReference
AcetophenoneBr₂ / Acetic Acid, 60°CAcetic AcidHigh youtube.com
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid>81% researchgate.net
AcetophenoneNaBr / K₂S₂O₈Not specifiedSelective to mono- or di-bromo product researchgate.net
AcetophenoneCuBr₂Chloroform / Ethyl AcetateHigh youtube.com

Once the α-halo ketone is obtained, the subsequent step is the introduction of the trimethylsilyl group. While direct C-silylation of ketone enolates is often complicated by competing O-silylation (leading to silyl enol ethers), the use of an α-halo ketone precursor offers a more direct route. thieme-connect.deorganic-chemistry.org The reaction of an α-halo ketone with a suitable nucleophilic silylating agent, such as a silyl lithium or silyl cuprate (B13416276) reagent, can lead to the displacement of the halide and the formation of the desired carbon-silicon bond, yielding the α-silyl ketone. acs.org This approach avoids the regioselectivity issues associated with enolate silylation and provides a targeted synthesis of compounds like Ethanone, 1-phenyl-2-(trimethylsilyl)-.

Advanced Spectroscopic and Computational Studies in the Context of Ethanone, 1 Phenyl 2 Trimethylsilyl

Elucidation of Reaction Intermediates

The study of reaction mechanisms involving Ethanone, 1-phenyl-2-(trimethylsilyl)- necessitates the identification and characterization of transient intermediates. Spectroscopic techniques, often coupled with computational modeling, are pivotal in this endeavor.

One of the primary reaction pathways for α-silyl ketones involves the formation of silyl (B83357) enol ethers . This can occur through thermal rearrangement or base-catalyzed enolization. The resulting silyl enol ether is a key intermediate in numerous synthetic transformations. The formation of this intermediate can be monitored using infrared (IR) spectroscopy by observing the disappearance of the ketone carbonyl stretch and the appearance of a C=C stretching vibration.

In reactions involving nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. The characterization of such short-lived species is challenging. However, low-temperature NMR spectroscopy can sometimes be employed to observe these intermediates.

Furthermore, under certain conditions, α-silyl ketones can undergo rearrangements, such as the Brook rearrangement, which involves the migration of the silyl group from carbon to oxygen. This process proceeds through a pentacoordinate silicon intermediate, the existence of which is often inferred from kinetic studies and supported by computational models.

Theoretical Investigations of Reactivity and Selectivity

Computational chemistry provides invaluable insights into the reactivity and selectivity of Ethanone, 1-phenyl-2-(trimethylsilyl)-. Density Functional Theory (DFT) is a commonly used method to model the electronic structure and predict the outcomes of chemical reactions.

Theoretical studies on α-silyl ketones have highlighted the electronic effects of the silyl group. The σ-donating and π-accepting nature of the C-Si bond influences the electron density distribution within the molecule, affecting the reactivity of the carbonyl group and the acidity of the α-protons. Computational models can quantify these effects by calculating molecular orbital energies and charge distributions.

The regioselectivity of reactions, such as enolate formation, can also be predicted. Theoretical calculations can determine the relative energies of the different possible enolates (the silyl enol ether and the alternative enolate), thereby predicting the thermodynamically and kinetically favored products under different reaction conditions.

Moreover, computational studies can elucidate the transition state structures and activation energies for various reaction pathways. This allows for a detailed understanding of the factors controlling the selectivity of a reaction, such as steric hindrance and electronic effects. For instance, the stereoselectivity of nucleophilic additions to the carbonyl group can be rationalized by analyzing the energies of the diastereomeric transition states.

Structural Analysis of Novel Derivatives

The synthesis of novel derivatives of Ethanone, 1-phenyl-2-(trimethylsilyl)- allows for the exploration of its chemical space and the development of new synthetic methodologies. The structural elucidation of these new compounds relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules. For derivatives of Ethanone, 1-phenyl-2-(trimethylsilyl)-, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus. The characteristic chemical shift of the trimethylsilyl (B98337) group protons (around 0 ppm in ¹H NMR) is a key diagnostic feature.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The position of the carbonyl stretching frequency in the IR spectrum can provide information about the electronic environment of the ketone.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and identifying structural motifs.

Table 1: Predicted NMR Spectroscopic Data for Ethanone, 1-phenyl-2-(trimethylsilyl)-

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Phenyl-H7.20-7.60MultipletAromatic protons
CH₂3.11SingletMethylene protons
Si(CH₃)₃0.03SingletTrimethylsilyl protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O~198Carbonyl carbon
Phenyl-C (quaternary)~135Aromatic carbon
Phenyl-C128-133Aromatic carbons
CH₂~45Methylene carbon
Si(CH₃)₃-2.9Trimethylsilyl carbons

Future Perspectives and Emerging Research Avenues for Ethanone, 1 Phenyl 2 Trimethylsilyl

Development of Novel Sustainable Synthetic Routes

The pursuit of green chemistry principles is reshaping the landscape of chemical synthesis, with a strong emphasis on maximizing atom economy and minimizing waste. jocpr.comjk-sci.com Traditional methods for synthesizing α-silyl ketones often involve stoichiometric silylation of pre-formed enolates, which can have a low atom economy and generate significant salt byproducts. thieme-connect.de Future research is focused on developing more sustainable and efficient alternatives.

One promising strategy is the catalytic dehydrogenative coupling of ketones with silanes. This approach, which forms a Si-C bond while releasing only hydrogen gas as a byproduct, exemplifies a highly atom-economical process. organic-chemistry.org Another innovative and sustainable method is the nickel-catalyzed remote functionalization, which enables the regio- and stereoselective synthesis of related silyl (B83357) enol ethers via a chain-walking mechanism from a distant olefin. nih.govrwth-aachen.de This strategy avoids the need for harsh bases typically used for enolate formation. nih.gov

Future synthetic developments will likely focus on:

Catalyst Innovation: Designing earth-abundant metal catalysts or metal-free systems to replace precious metal catalysts (e.g., rhodium, palladium) sometimes used in hydrosilylation or dehydrogenative silylation reactions. rwth-aachen.de

One-Pot Procedures: Expanding one-pot reactions that combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage, energy consumption, and waste generation.

Alternative Silylating Agents: Investigating less hazardous and more efficient silylating agents to replace traditional chlorosilanes, which produce corrosive HCl byproducts. mdpi.com

The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign, aligning with the core tenets of sustainable chemistry. researchgate.net

Exploration of Catalytic Asymmetric Transformations

A major frontier in the chemistry of α-silyl ketones is the development of catalytic asymmetric transformations to introduce chirality. The synthesis of enantiomerically enriched compounds containing silicon is of great interest due to their utility as chiral building blocks. While the direct asymmetric alkylation of ketones remains a significant challenge, research on related silyl enol ethers has demonstrated considerable progress. thieme-connect.de

Recent breakthroughs include the catalytic asymmetric defluorinative allylation of silyl enol ethers, which constructs α-allyl ketones with two adjacent stereocenters in a highly regio-, diastereo-, and enantioselective manner. thieme-connect.de This transformation leverages the unique properties of fluorine to act as both a leaving group and an activator for the nucleophile. thieme-connect.de Similarly, nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has shown promise for creating α-quaternary carbon stereocenters under mild conditions.

Future research in this area will likely concentrate on:

Expanding Substrate Scope: Applying these asymmetric methods directly to α-silyl ketones like Ethanone, 1-phenyl-2-(trimethylsilyl)- to create chiral α-substituted α-silyl ketones.

Novel Catalytic Systems: Designing new chiral ligands and organocatalysts that can effectively control the stereochemistry of reactions involving the α-carbon of silyl ketones.

Enantioselective Reductions: Developing catalytic asymmetric reductions of the carbonyl group to produce chiral α-silyl alcohols, which are valuable synthetic intermediates.

The table below summarizes representative findings in related asymmetric transformations, highlighting the potential for achieving high enantioselectivity.

Catalyst/MethodReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
Chiral Iridium ComplexAsymmetric Allylic AlkylationSilyl Enol EtherHigh thieme-connect.de
Chiral Nickel/Bimetallic Ligandα-AlkylationAcyclic KetoneGoodN/A
Chiral Phosphoric AcidAlkylation with AlcoholsCyclic KetonesHighN/A
Organoaluminum Lewis Acidα-Ketol Rearrangementα-Siloxyaldehyde>74% beilstein-journals.org

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and straightforward scalability. These benefits are particularly relevant for reactions involving unstable intermediates or highly exothermic processes, which are common in the synthesis of α-silyl ketones.

Adapting the synthesis of Ethanone, 1-phenyl-2-(trimethylsilyl)- to a flow regime could overcome several challenges. For instance, the generation of lithium enolates for C-silylation is often performed at very low temperatures (-78 °C) in batch to control reactivity. In a flow reactor, the excellent heat exchange allows for such reactions to potentially be run at higher, more practical temperatures while minimizing side reactions. The short residence times achievable in microreactors can also enable the use of highly reactive intermediates that would decompose in a batch setting.

Emerging research avenues include:

Flow-Based Enolate Silylation: Designing continuous-flow systems for the rapid and controlled generation and subsequent silylation of the acetophenone (B1666503) enolate to favor C-silylation over O-silylation. thieme-connect.de

In-line Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., IR, NMR spectroscopy) directly into the flow path to create a fully automated "synthesis-to-analysis" platform.

Photochemistry in Flow: Utilizing photochemical flow reactors for radical-based transformations, which benefit from the uniform light penetration and precise irradiation times offered by flow systems.

The transition to flow methodologies promises to make the synthesis of Ethanone, 1-phenyl-2-(trimethylsilyl)- and its derivatives more efficient, safer, and more scalable for industrial applications.

Bio-inspired and Biocatalytic Approaches in Synthesis

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions (ambient temperature and pressure in aqueous media), and low environmental impact. jk-sci.com While the application of biocatalysis to organosilicon chemistry is still an emerging field, there is significant potential for its use in transformations involving Ethanone, 1-phenyl-2-(trimethylsilyl)-.

A key area of exploration is the stereoselective reduction of the ketone functionality. A vast number of ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are known to reduce prochiral ketones to chiral secondary alcohols with exceptional enantioselectivity. mdpi.com Applying this enzymatic approach to Ethanone, 1-phenyl-2-(trimethylsilyl)- could provide a highly efficient and sustainable route to valuable chiral α-silyl alcohols. Research has demonstrated the successful bioreduction of various aromatic ketones and α-keto esters using whole-cell systems or isolated enzymes. nih.govresearchgate.net

Future research directions will likely involve:

Enzyme Screening and Engineering: Identifying or engineering KREDs that exhibit high activity and selectivity towards α-silyl ketones, which are sterically demanding substrates.

Chemoenzymatic Cascades: Designing one-pot reaction sequences where a chemical synthesis step is followed by a biocatalytic transformation, such as the synthesis of the α-silyl ketone followed by its immediate enzymatic reduction without intermediate purification.

Exploring Other Enzyme Classes: Investigating other enzyme classes, such as hydrolases for the enantioselective hydrolysis of related silyl enol ethers or α-silyl esters, to create chiral precursors.

Although challenges such as enzyme tolerance to organic solvents and substrate inhibition need to be addressed, biocatalysis offers a powerful platform for the sustainable and selective synthesis of chiral derivatives of Ethanone, 1-phenyl-2-(trimethylsilyl)-. nih.gov

Applications in Advanced Functional Materials Science

The unique electronic and steric properties of the trimethylsilyl (B98337) group position Ethanone, 1-phenyl-2-(trimethylsilyl)- and related α-silyl ketones as promising building blocks for advanced functional materials. The silicon atom can influence the reactivity of the adjacent carbonyl and enolate, opening up novel pathways in polymer chemistry.

One of the most promising applications is in polymerization. Silyl ketene (B1206846) acetals, which are isomers of α-silyl ester enolates, are well-known initiators for group transfer polymerization (GTP), a method for producing well-defined acrylic polymers. nih.gov The enol or enolate form of Ethanone, 1-phenyl-2-(trimethylsilyl)- could potentially act as a monomer or initiator in similar polymerization reactions. Furthermore, α,β-unsaturated α-silyl carbonyl compounds have been used as surrogates for monomers like methyl vinyl ketone, where the bulky silyl group effectively retards undesirable spontaneous polymerization. thieme-connect.de

Future research in materials science could focus on:

Degradable Polymers: Exploring the synthesis of poly(silyl ether)s, which are known for their degradability. mdpi.com α-Silyl ketones can be precursors to poly(acyl silane)s, which can then be rearranged to form poly(silyl ether)s, creating a pathway to sustainable and degradable materials. mdpi.com

Controlled Polymer Architectures: Utilizing the silyl ketone moiety to control polymerization processes, potentially leading to polymers with novel architectures and properties.

Functional Monomers: Incorporating Ethanone, 1-phenyl-2-(trimethylsilyl)- as a functional monomer into copolymers to impart specific properties, such as altered thermal stability, solubility, or reactivity, to the final material.

The integration of this silicon-containing ketone into polymer backbones or as a controlling agent in polymerization reactions represents a compelling avenue for the creation of next-generation functional materials.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • 1H NMR^{1}\text{H NMR}: Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 0.1–0.3 ppm for TMS).
    • 13C NMR^{13}\text{C NMR}: Carbonyl carbon (δ 200–210 ppm) and quaternary carbons adjacent to silicon.
    • 29Si NMR^{29}\text{Si NMR}: Direct confirmation of TMS group connectivity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+^+] and fragmentation patterns.
  • Chromatography : Gas chromatography (GC) with polar columns (e.g., DB-5) for purity assessment, referencing NIST retention indices .
  • Physical Properties : Compare experimental data (e.g., boiling point, density) with analogous compounds like phenylhydrazone derivatives (e.g., boiling point: 330.2°C ).

How can researchers resolve discrepancies between crystallographic data and spectroscopic observations when analyzing 1-phenyl-2-(trimethylsilyl)ethanone derivatives?

Advanced Research Focus
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder:

  • Multi-Technique Validation : Combine SCXRD (SHELX refinement ) with solid-state NMR to assess static vs. dynamic disorder.
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian) to compare optimized geometries with crystallographic coordinates.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, ensuring R-factor convergence below 5% .
    Example : If NMR suggests rotational freedom in the TMS group, but XRD shows a fixed conformation, analyze temperature-dependent NMR to probe energy barriers.

What strategies are effective in studying the steric and electronic effects of the trimethylsilyl group on the reactivity of the ketone moiety?

Q. Advanced Research Focus

  • Comparative Kinetics : Compare reaction rates of 1-phenyl-2-(trimethylsilyl)ethanone with non-silylated analogs (e.g., acetophenone) in nucleophilic additions or reductions.
  • Electron-Deficiency Analysis : Use Hammett substituent constants (σ+^+) derived from 13C NMR^{13}\text{C NMR} chemical shifts of the carbonyl carbon.
  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around the carbonyl group .
    Case Study : The TMS group’s electron-donating effect may reduce electrophilicity of the carbonyl, slowing reactions like aldol condensations.

How should researchers design experiments to investigate the hydrolytic stability of the trimethylsilyl group under varying pH conditions?

Q. Advanced Research Focus

  • Controlled Hydrolysis : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via:
    • LC-MS : Track parent compound depletion and silanol byproduct formation.
    • 29Si NMR^{29}\text{Si NMR}: Detect Si-O bond formation (δ 10–20 ppm).
  • Kinetic Profiling : Use pseudo-first-order kinetics to determine rate constants (k) and activation energies (Arrhenius plots).
  • Computational Support : MD simulations (e.g., GROMACS) to model hydrolysis transition states .
    Safety Note : Conduct reactions in moisture-free environments using Schlenk techniques, as TMS groups are highly moisture-sensitive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.